Fosthietan

説明

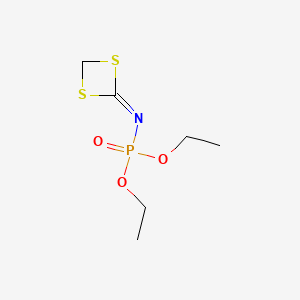

This compound is a phosphoric ester.

特性

IUPAC Name |

N-diethoxyphosphoryl-1,3-dithietan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO3PS2/c1-3-9-11(8,10-4-2)7-6-12-5-13-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJOIOVESMTJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N=C1SCS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO3PS2 | |

| Record name | FOSTHIETAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041993 | |

| Record name | Fosthietan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fosthietan is a pale yellow liquid with a mercaptan-like odor. Used as a nematocide and insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Pale yellow liquid; [HSDB] | |

| Record name | FOSTHIETAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fosthietan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.00X10+4 mg/L at 25 °C, Sol in acetone, chloroform, methanol, toluene | |

| Record name | FOSTHIETAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.3 g/cu cm at 25 °C | |

| Record name | FOSTHIETAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOSTHIETAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.5e-06 mmHg at 77 °F (EPA, 1998), 0.00000645 [mmHg], 6.45X10-6 mm Hg at 25 °C | |

| Record name | FOSTHIETAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fosthietan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOSTHIETAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

21548-32-3 | |

| Record name | FOSTHIETAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fosthietan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosthietan [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, N-1,3-dithietan-2-ylidene-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fosthietan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1,3-dithietan-2-ylidene)phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTHIETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD157TUHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSTHIETAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Fosthietan

Established Synthetic Pathways for Phosphoramidates Relevant to Fosthietan

Several key synthetic strategies are employed for the preparation of phosphoramidates nih.gov. These methods often involve coupling a phosphorus-containing precursor with an amine nih.gov.

Salt Elimination Approaches

Salt elimination is a synthetic route for phosphoramidates, often involving the reaction of a phosphorus halide with an amine in the presence of a base to remove the resulting acid nih.govresearchgate.net. Early phosphoramidate syntheses utilized this method, for instance, reacting dialkyl phosphite with ammonia in the presence of a base nih.gov. The Atherton-Todd reaction is a notable example of a salt elimination method, initially involving the reaction of dialkyl phosphite with a primary amine and carbon tetrachloride nih.govbeilstein-journals.orgrsc.org. Modifications to the Atherton-Todd reaction have been developed, including some that avoid the use of halogen sources like carbon tetrachloride beilstein-journals.org.

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling is another significant route for synthesizing phosphoramidates, typically involving the coupling of P(O)-H compounds (like H-phosphonates) with amines under oxidative conditions nih.govnih.govresearchgate.netrsc.orgresearchgate.net. This method offers a way to form the P-N bond directly nih.govresearchgate.net. Various oxidizing agents and catalysts, including transition metals like copper or zinc, have been employed in these reactions nih.govnih.govrsc.orgresearchgate.net. For example, copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates has been reported rsc.org. Oxidative cross-coupling can also be achieved using chlorinating agents such as trichloroisocyanuric acid or carbon tetrachloride in the presence or absence of a base nih.gov.

Azide-Mediated Syntheses

Azide-mediated syntheses involve the use of organic azides as a nitrogen source for phosphoramidate formation nih.govrsc.orgrsc.orgfu-berlin.deresearchgate.net. One approach involves the reaction of organic azides with trivalent phosphorus compounds like trialkyl phosphites nih.govfu-berlin.de. Another method utilizes the amination of phosphoryl azides with amines, which can proceed under mild, transition-metal-free conditions rsc.orgrsc.org. This route offers a one-step process for P-N bond formation rsc.orgrsc.org. Azide generation in situ from organic halides has also been reported for phosphoramidate synthesis nih.gov.

Reductive Synthesis Routes

Reductive synthesis routes for phosphoramidates involve reactions where a reduction step is key to forming the P-N bond nih.gov. While the search results broadly mention reductive synthesis as a category, specific detailed examples or data tables directly applicable to this compound's structure were not prominently featured within the provided snippets. However, the general principle involves the formation of the phosphoramidate linkage under reducing conditions.

Hydrophosphinylation Reactions

Hydrophosphinylation reactions involve the addition of a P-H bond across an unsaturated system nih.govresearchgate.net. This methodology can be applied to the synthesis of phosphoramidates, for instance, through the 1,2-hydrophosphinylation of nitriles researchgate.net. This reaction forms a P-C bond and can subsequently lead to a phosphoramidate structure depending on the reactants and conditions researchgate.net.

Phosphoramidate-Aldehyde-Dienophile (PAD) Methods

The Phosphoramidate-Aldehyde-Dienophile (PAD) method is a multicomponent reaction sequence used for the synthesis of substituted cyclohex-2-enyl-amine derivatives, which contain a phosphoramidate moiety nih.govresearchgate.netresearchgate.netua.esresearchgate.netsci-hub.sedntb.gov.ua. This reaction typically involves a phosphoramidate, a conjugated aldehyde, and a dienophile (such as a maleimide) researchgate.netresearchgate.netresearchgate.net. The PAD reaction is known to be diastereoselective and can yield N-substituted phosphoramidates researchgate.net.

| Synthetic Method | Key Reactants | Potential P Source Examples | Potential N Source Examples | Notes |

| Salt Elimination | Phosphorus halide, Amine, Base | Phosphoryl chloride | Primary/Secondary Amines | Often involves removal of acid byproduct. Atherton-Todd is a variant. |

| Oxidative Cross-Coupling | P(O)-H compound, Amine, Oxidant | H-phosphonates | Amines | Forms P-N bond under oxidative conditions. Can be metal-catalyzed. |

| Azide-Mediated Syntheses | Organic Azide, Phosphorus compound or Amine | Trialkyl phosphite | Organic azides, Amines | Can involve Staudinger-like reactions or amination of phosphoryl azides. |

| Reductive Synthesis Routes | Phosphorus and Nitrogen sources under reduction | (General) | (General) | Involves a reduction step in P-N bond formation. |

| Hydrophosphinylation Reactions | P-H compound, Unsaturated system | Phosphine oxides | Nitriles | Forms a P-C bond, can lead to phosphoramidates. |

| Phosphoramidate-Aldehyde-Dienophile (PAD) | Phosphoramidate, Conjugated Aldehyde, Dienophile | Diethyl phosphoramidate | Amines (incorporated) | Multicomponent reaction forming cyclic structures with a phosphoramidate. |

Advanced Synthetic Techniques and Derivatization for this compound Analogues

The synthesis of organophosphates, including compounds like this compound, often involves the formation of phosphorus-nitrogen (P-N) bonds. Various synthetic routes have been explored for phosphoramidate formation, which is relevant to the structural class that includes this compound. These routes can be broadly categorized into methods such as salt elimination, oxidative cross-coupling, azide-based reactions, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) reactions. mdpi.comresearchgate.net

Advanced synthetic techniques in chemistry aim to improve efficiency, selectivity, and yield while potentially reducing reaction times and temperatures. b2match.comuni-regensburg.de While specific advanced techniques solely focused on this compound synthesis are not extensively detailed in the provided search results, the broader field of phosphoramidate synthesis offers insights into potential methodologies applicable to this compound or its analogues. For instance, oxidative cross-coupling using chlorinating agents can offer short reaction times and low-temperature synthesis, although it may involve hazardous reagents and generate stoichiometric waste. mdpi.com Transition metal-free synthesis from organic azides has also been reported for P-N formation, utilizing nitrogen from the amine source. mdpi.com

Derivatization strategies for creating this compound analogues would involve modifying the core structure of this compound. The synthesis of analogues of existing compounds is a common practice in chemistry to explore variations in properties or activity. google.com This can be achieved by introducing different substituents onto the molecule at various stages of the synthesis. For example, in the synthesis of other chemical entities, derivatization at a later stage using a key central intermediate is a described approach. google.comgoogleapis.com The specific modifications to the this compound structure would depend on the desired properties of the resulting analogues. Research into phosphoramidates has shown the synthesis of various derivatives with modified substituents. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry provide a framework for designing chemical syntheses and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduscienceinschool.org Applying these principles to the synthesis of compounds like this compound involves considering aspects such as waste prevention, atom economy, the use of less hazardous chemicals and safer solvents, energy efficiency, the use of renewable feedstocks, reducing the need for derivatization, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry. yale.edu

While specific research detailing the comprehensive application of all twelve green chemistry principles to this compound synthesis is not explicitly available in the search results, the broader context of green synthesis of organophosphates and phosphoramidates is an active area of research. researchgate.netnih.gov For example, research into the green synthesis of phosphoramidates under mild reaction conditions has been explored, aiming for more environmentally friendly procedures. researchgate.net The principle of "Safer Solvents and Auxiliaries" is particularly relevant, as solvents often account for a significant portion of the mass and environmental impact in chemical processes. skpharmteco.com Efforts to find greener solvent alternatives and implement solvent recovery and reuse strategies are crucial in making synthesis more sustainable. skpharmteco.com

The principle of "Reduce Derivatives" suggests minimizing unnecessary derivatization steps, such as the use of blocking or protecting groups, as these steps require additional reagents and generate waste. yale.edu Designing synthetic routes with fewer and more productive steps, while considering other green principles, can lead to less waste generation. scienceinschool.org

Biochemical Mechanisms of Action and Enzyme Inhibition by Fosthietan

Fosthietan as an Acetylcholinesterase (AChE) Inhibitor

A primary mechanism by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE). cymitquimica.comherts.ac.ukresearchgate.net AChE is a crucial enzyme in the nervous system of many organisms, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. wikipedia.orgresearchgate.net This hydrolysis is essential for terminating nerve impulse transmission at cholinergic synapses. wikipedia.orgresearchgate.net Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the continuous stimulation of cholinergic receptors and disruption of normal neurotransmission. wikipedia.orgresearchgate.netepa.gov This overstimulation is the basis for the toxic effects observed in pests, leading to paralysis and eventual death. cymitquimica.com

Irreversible Enzyme Inhibition Mechanisms

Organophosphate compounds, including this compound, are known to be irreversible inhibitors of acetylcholinesterase. wikipedia.orgscielo.brlibretexts.org Irreversible inhibitors typically form a stable chemical bond with the enzyme, effectively inactivating it until new enzyme molecules are synthesized. libretexts.orgwikipedia.orgaklectures.com The inhibition by organophosphates involves the phosphorylation of a specific serine residue located within the active site of the enzyme. wikipedia.orgdovepress.com This phosphorylation step is often described as a two-step process: initially, a reversible enzyme-inhibitor complex is formed, followed by a chemical reaction that results in a covalently modified, irreversibly inhibited enzyme. wikipedia.orgwikipedia.org The phosphorylated enzyme is very slowly cleaved, or not at all, and remains inhibited. scielo.br This irreversible binding prevents the enzyme from effectively hydrolyzing acetylcholine. wikipedia.org

Molecular Interactions at the Active Site

The active site of acetylcholinesterase contains key residues that are critical for its catalytic activity, including a serine residue at the esteratic site. wikipedia.org Organophosphates interact with this serine residue. wikipedia.org The phosphorus atom in organophosphates, which is often electrophilic, is attacked by the nucleophilic oxygen of the serine hydroxyl group in the active site of AChE. dovepress.com This leads to the formation of a covalent phosphoryl-enzyme adduct. scielo.br The stability of this covalent bond is what characterizes the irreversible nature of the inhibition. wikipedia.orgaklectures.com The interaction effectively blocks the esteratic site, preventing the binding and hydrolysis of acetylcholine. wikipedia.org Detailed molecular interaction studies often involve analyzing the binding affinity and the specific residues involved in the interaction between the inhibitor and the enzyme's active site. researchgate.netmdpi.commdpi.com

This compound as a Urease Inhibitor

In addition to inhibiting acetylcholinesterase, this compound and related phosphoramidate compounds have been shown to act as urease inhibitors. researchgate.netnih.govresearchgate.net Urease is a nickel-based enzyme that catalyzes the hydrolysis of urea in soil into ammonia and carbon dioxide. nih.gov Inhibiting urease activity can be agriculturally beneficial as it slows down the conversion of urea fertilizer, enhancing the availability of nitrogen for plant uptake and reducing the loss of nitrogen through volatilization. nih.gov Phosphoramidates represent a class of compounds known for their potent urease inhibitory activity. researchgate.net

Broader Enzyme Inhibition Spectra of this compound and Related Organophosphates

Characterization of Inhibition Kinetics

The interaction between an enzyme and an inhibitor can be characterized by studying the inhibition kinetics. This involves determining parameters such as the inhibition rate constant (kinact) and the concentration of inhibitor required to achieve a certain level of inhibition (e.g., IC50). nih.govekb.eg For irreversible inhibitors like this compound, the rate of formation of the stable enzyme-inhibitor complex is a key kinetic parameter. wikipedia.org Studies on the kinetics of organophosphate inhibition of cholinesterases have shown differential effects on the rate of inhibition depending on factors such as the specific organophosphate and prior exposure to pesticides. ekb.eg

Specificity and Selectivity of Enzyme Interactions

While organophosphates can inhibit a range of enzymes, there can be variations in their specificity and selectivity. mdpi.comitmedicalteam.plepo.org Specificity refers to the ability of an inhibitor to target a particular enzyme, while selectivity refers to its preference for one enzyme over others. mdpi.comitmedicalteam.pl Achieving selectivity is a significant challenge in the design of enzyme inhibitors, as many enzymes share structural and functional similarities. itmedicalteam.pl The molecular structure of the organophosphate, including the nature of the leaving group and other substituents, can influence its reactivity and thus its selectivity towards different enzymes. dovepress.com

Structure-activity Relationship Sar Elucidation for Fosthietan and Its Analogues

Theoretical Frameworks in Organophosphorus SAR Studies

Theoretical frameworks provide the basis for analyzing and predicting the biological activity of organophosphorus compounds based on their molecular structures. These frameworks often involve computational and statistical methods to establish relationships between structural descriptors and biological responses.

Pharmacophore Modeling and Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target nih.govoup.comresearchgate.net. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups nih.govoup.com. For organophosphorus inhibitors of AChE, pharmacophore models have identified features such as hydrogen bond acceptor sites and hydrophobic regions as important for binding to the enzyme's active site nih.govoup.com. This approach is particularly valuable when the detailed three-dimensional structure of the biological target is not available researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) involves the development of mathematical models that correlate a molecule's biological activity with its structural and molecular properties, represented by numerical descriptors ui.ac.ideuropa.euconicet.gov.arresearchgate.netspringernature.com. These descriptors can capture various aspects of molecular structure, including electronic properties, hydrophobicity, steric bulk, and topological features europa.euresearchgate.netbenthamscience.com. QSAR models have been widely applied to organophosphorus compounds to predict various biological endpoints, such as toxicity and enzyme inhibition potency nih.goveuropa.euconicet.gov.arresearchgate.netbenthamscience.comscispace.comtandfonline.comresearchgate.netmdpi.comacs.org. By establishing these quantitative relationships, QSAR allows for the prediction of the activity of new or untested compounds based solely on their structures ui.ac.idresearchgate.net.

Computational Chemistry Approaches for SAR Prediction

Computational chemistry plays a significant role in SAR studies of organophosphorus compounds by providing tools for molecular modeling and the calculation of molecular descriptors used in QSAR ui.ac.idresearchgate.net. Methods such as quantum mechanical calculations, including semi-empirical methods like AM1, are employed to determine electronic and structural parameters that are difficult to obtain experimentally ui.ac.idresearchgate.net. These computational approaches enable researchers to simulate molecular interactions, predict properties, and gain insights into the relationship between structure and activity, thereby assisting in the design of new compounds and reducing the need for extensive experimental synthesis and testing rroij.comui.ac.id.

Impact of Molecular Substituents on Biological Activity

The biological activity and toxicity of organophosphorus compounds are highly sensitive to the nature and position of substituents attached to the core phosphorus-containing structure mdpi.comnih.gov. Substituents can influence the electronic distribution, lipophilicity, and steric profile of the molecule, all of which are critical factors in its interaction with biological targets like AChE europa.eubenthamscience.comscispace.commdpi.com. For instance, studies on organophosphorus insecticides have shown that the electronic properties of substituents on aromatic rings can significantly impact insecticidal activity; electron-withdrawing groups, particularly in the para position, can enhance the binding of the phosphate group to the serine hydroxyl in the AChE active site, leading to improved activity ui.ac.idresearchgate.net. The lipophilicity of organophosphorus compounds, influenced by substituents, is also an important descriptor in QSAR models and can affect their absorption, distribution, and interaction with biological membranes and targets europa.eubenthamscience.commdpi.com. Steric factors, determined by the size and shape of substituents, can influence how well a molecule fits into the active site of an enzyme scispace.com.

Rational Design and Optimization Strategies for Fosthietan-based Compounds

Rational design strategies for developing new organophosphorus compounds, including potential this compound analogues, are heavily guided by SAR principles and computational approaches rroij.comui.ac.idconicet.gov.arspringernature.comrsc.orgwho.intnih.govnih.gov. By understanding which structural features and molecular properties are associated with desired biological activity (e.g., potent enzyme inhibition) and potentially undesired effects, chemists can design new molecules with tailored properties gardp.orgrroij.comui.ac.id. This involves making systematic modifications to the chemical structure, such as altering substituents, to optimize the interaction with the target enzyme and improve efficacy rroij.comnih.govoup.comui.ac.idscispace.com. QSAR models can be used in this process to predict the activity of proposed new compounds before they are synthesized, allowing for the prioritization of the most promising candidates ui.ac.idresearchgate.net. Computational modeling of the binding interaction with the target enzyme also provides valuable insights for rational design nih.govoup.comui.ac.idscispace.com.

Environmental Fate and Degradation Pathways of Fosthietan

Dissipation Kinetics and Environmental Half-Life in Various Compartments

The dissipation of fosthietan in the environment is influenced by factors such as degradation and movement within different media. Half-life (DT₅₀) is a key metric used to describe the time it takes for half of the initial concentration of a substance to disappear from a specific environmental compartment.

In aerobic soil, this compound has been reported to undergo rapid degradation. Laboratory studies indicate a DT₅₀ of approximately 9 days at 20°C, 40% moisture holding capacity, and pH 7.0 with 4.09% organic matter scribd.com. Another source suggests a typical aerobic soil DT₅₀ of 26 days, classifying it as non-persistent in this medium herts.ac.uk. General literature reports a range for DT₅₀ in soil between 10 and 42 days herts.ac.uk.

Environmental half-lives in other compartments have also been reported. This compound's half-life in air is reported to be 2.3 days, while in water it can range from 3 to 300 days government.bg. In soil, the reported half-life can be up to 2 to 3 years government.bg. These variations highlight the significant influence of environmental conditions on this compound's persistence.

Interactive Table 1: Environmental Half-Lives of this compound

| Environmental Compartment | Typical Half-Life (DT₅₀) | Conditions | Source |

| Aerobic Soil | ~9 days | Lab, 20°C, 40% MHC, pH 7.0, 4.09% o.m. | scribd.com |

| Aerobic Soil | 26 days | Typical | herts.ac.uk |

| Aerobic Soil | 10-42 days | General literature range | herts.ac.uk |

| Air | 2.3 days | Reported | government.bg |

| Water | 3-300 days | Reported | government.bg |

| Soil | Up to 2-3 years | Reported (likely under specific conditions) | government.bg |

Note: The wide range in reported half-lives emphasizes the dependency on specific environmental conditions.

Biotransformation and Biodegradation Mechanisms

Biotransformation and biodegradation play significant roles in the breakdown of this compound in the environment. These processes involve the metabolic activities of microorganisms.

Aerobic Degradation Pathways

Under aerobic conditions, this compound undergoes degradation in soil scribd.com. The rapid degradation observed in aerobic soil suggests that oxygen-requiring microbial processes are active in its breakdown scribd.com. While specific detailed aerobic degradation pathways for this compound were not extensively detailed in the search results, organophosphate pesticides, in general, are known to be degraded aerobically by microorganisms through various enzymatic reactions mdpi.com.

Anaerobic Degradation Pathways

Information specifically on the anaerobic degradation pathways of this compound was limited in the search results. However, studies on other pesticides, such as thiodicarb, indicate that degradation rates can differ significantly between aerobic and anaerobic conditions pic.int. Anaerobic soil disinfestation is a method that promotes anaerobic conditions for pest management, which can influence the degradation of various compounds in soil researchgate.net.

Microbial Metabolism and Enzyme Involvement in Degradation

Microorganisms, including bacteria and fungi, are crucial in the biodegradation of organic chemicals like pesticides orst.edu. Microbial degradation often involves enzymes that catalyze the breakdown of these compounds oregonstate.edu. For organophosphate pesticides, enzymes such as phosphotriesterases can cleave the phosphorus-ester bonds, leading to less toxic metabolites neptjournal.com. While the specific enzymes involved in this compound degradation were not explicitly detailed, the general principles of microbial enzymatic degradation of organophosphates apply neptjournal.comresearchgate.netresearchgate.net. Microorganisms can utilize pesticides as a carbon or energy source, facilitating their breakdown oregonstate.edu.

Influence of Abiotic Factors on Environmental Persistence

Abiotic factors, which are non-living components of the environment, significantly influence the persistence and fate of this compound. These factors include physical and chemical conditions. bioninja.com.auujecology.com

Key abiotic factors that can affect pesticide persistence include sunlight, temperature, pH, and the presence of water orst.edu. Hydrolysis and photolysis are important abiotic degradation processes for organic chemicals researchgate.netfao.org. Hydrolysis involves the breakdown of a compound by reaction with water, while photolysis is degradation induced by light orst.edu.

For this compound, its stability to hydrolysis and aquatic photolysis has been noted pic.int. However, the rate of degradation can be substantially affected by factors such as the presence of suspended particles or catalysts researchgate.net. The pH of the environment can also influence the rate of chemical degradation orst.edu.

The composition of the soil, including organic matter content and texture, as well as moisture and aeration, are important edaphic factors that influence degradation oregonstate.eduujecology.com. Temperature is another critical abiotic factor, as reaction rates, including enzymatic degradation, generally increase with temperature within a certain range oregonstate.edu.

Modeling and Prediction of Environmental Behavior

Modeling and prediction are used to estimate the environmental behavior of pesticides like this compound. These models integrate information on the chemical's properties and environmental conditions to predict its fate and transport.

Environmental fate data, including degradation rates and mobility, are used in models to estimate the expected environmental exposure of pesticides cirs-group.com. Models can help predict the persistence of substances and their potential to move through different environmental compartments, such as soil and water oregonstate.edummupress.com.

Predictive models can incorporate various environmental factors to assess the potential for contamination of resources like groundwater and surface water oregonstate.edu. While the search results did not provide details on specific environmental models applied to this compound, the general approach involves using available data on dissipation, degradation, and mobility to simulate its behavior in different environmental scenarios mmupress.comresearchgate.netnih.govunhas.ac.id.

Advanced Research Methodologies for Fosthietan Analysis and Study

Analytical Techniques for Fosthietan Quantification and Identification

Precise analytical methods are crucial for monitoring this compound in environmental samples and biological studies. A range of chromatographic and spectroscopic techniques are employed for its quantification and identification. mdpi.comkoreo.vnnih.gov

Liquid Chromatography-Ultraviolet Detection (LC-UV)

Liquid Chromatography coupled with Ultraviolet Detection (LC-UV) is a technique used for separating and detecting compounds in a liquid sample. While LC-UV is a common analytical method, specific applications detailing its use solely for this compound quantification or identification were not prominently found in the search results. LC is often coupled with more selective detectors like mass spectrometry for pesticide analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. filab.frmeasurlabs.com GC-MS, including its more sensitive tandem version (GC-MS/MS), is commonly used for screening various sample types for organic contaminants such as pesticides. measurlabs.com The use of gas chromatography with negative ion chemical ionization (NICI) MS has been demonstrated as a confirmatory technique for this compound analysis in corn tissues, complementing methods using flame photometric detectors. researchgate.netresearchgate.netoup.com GC-MS/MS has also been reported for the analysis of pesticides, including this compound, in various matrices with specific limits of quantification. koreo.vnnongnghiepthuanthien.vn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique fundamental for the structural elucidation of organic compounds. researchgate.netweebly.comjchps.com It provides detailed information about the molecular structure, including the different types of protons and their relative numbers and environments. jchps.com Both 1D and 2D NMR techniques, such as COSY, TOCSY, NOESY, HETCOR, HSQC, HMQC, and HMBC, are utilized to determine the relative locations of protons and the conformation of molecules. researchgate.netweebly.com NMR spectroscopy has been used to identify and quantify components in mixtures, including impurities in chemical synthesis, by analyzing different nuclei such as ¹H, ¹³C, ¹⁵N, and ³¹P. nih.gov While the search results highlight the general application of NMR in structural elucidation and analysis of phosphorus-containing compounds mdpi.comnih.gov, a specific detailed application of NMR solely for the structural elucidation of this compound was not explicitly provided.

Solid-Phase Extraction (SPE) for Environmental Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices, including environmental samples. nih.govwaters.comraykolgroup.com SPE is employed to remove interfering substances and enrich target analytes prior to chromatographic analysis. raykolgroup.com For environmental water samples, reverse-phase extraction is generally used to extract organic compounds. raykolgroup.com Dispersive solid-phase extraction (d-SPE), such as the QuEChERS method, has become a popular sample preparation method for multiresidue pesticide analysis in food and environmental samples due to its ease, speed, and reliability. nih.gov SPE protocols can be adapted for different sample volumes and matrices, involving steps like conditioning, loading, washing, and elution. waters.com

In Vitro Biochemical and Biological Assay Development

In vitro biochemical and biological assays are essential tools for evaluating the biological activity of compounds like this compound, particularly their interactions with enzymes. quatrelab.comanunaadbiologics.com These assays provide valuable information for identifying therapeutic targets, screening compounds, and validating efficacy. bioduro.com

High-Throughput Screening for Enzyme Inhibition

High-throughput screening (HTS) is a method used to rapidly test large numbers of compounds for a specific biological activity, such as enzyme inhibition. washington.eduplos.orgnih.gov Enzyme inhibition assays are frequently used in drug discovery and toxicity screening. washington.edu this compound is known to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system. herts.ac.ukmdpi.comepa.gov Organophosphates, including this compound, primarily exert their toxicity by phosphorylating and inhibiting AChE at nerve endings, leading to the accumulation of acetylcholine. epa.gov HTS for enzyme inhibition can involve various assay formats, including fluorescence-based enzymatic assays. plos.orgnih.gov Novel microfluidic methods for measuring enzyme inhibition in a high-throughput manner have been developed, allowing for the determination of IC₅₀ values with potentially greater accuracy due to the large amount of data collected. washington.edursc.org These methods can generate inhibitor gradients in a single microchannel to simultaneously measure enzyme inhibition across variable inhibitor concentrations. washington.edursc.org

While specific detailed data tables from research findings solely focused on this compound's analysis or in vitro assay development were not extensively available in the provided search results, the methodologies described highlight the techniques applied in such studies. For example, GC-MS/MS analysis reports indicate limits of quantification for this compound in specific matrices koreo.vnnongnghiepthuanthien.vn, demonstrating quantitative data generated by this method.

Standardized Anthelmintic Activity Assays

Standardized anthelmintic activity assays are crucial for evaluating the effectiveness of compounds like this compound against parasitic worms. These assays often involve exposing target organisms, such as earthworms or specific helminth larvae, to varying concentrations of the compound and observing effects like paralysis or mortality jocpr.comijpsonline.comjyoungpharm.orgnih.gov. The Indian earthworm Pheretima posthuma is frequently used due to its physiological and anatomical similarities to human intestinal roundworm parasites jocpr.comjyoungpharm.org.

Assays typically involve preparing different concentrations of the test substance and a standard reference drug (e.g., Albendazole) jocpr.comjyoungpharm.org. Earthworms are then placed in these solutions, and the time taken for paralysis and death is recorded jocpr.comjyoungpharm.org. This allows for a dose-dependent assessment of the compound's anthelmintic efficacy jocpr.com.

Data from such assays can be presented in tables showing the time of paralysis and death at different concentrations compared to controls and standard drugs. For example, a hypothetical data table structure might look like this:

| Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

| Control (Saline) | No effect | > 180 |

| Standard Drug (X) | T | T |

| This compound (C1) | T | T |

| This compound (C2) | T | T |

| This compound (C3) | T | T |

These assays provide quantitative data on the biological activity of anthelmintic compounds.

Computational and In Silico Modeling in this compound Research

Computational and in silico modeling techniques play an increasingly significant role in chemical research, including the study of compounds like this compound pharmafeatures.comnih.govcoriolis-pharma.commdpi.com. These methods involve using computer simulations and algorithms to predict and understand the behavior and properties of molecules pharmafeatures.com. In silico models can provide cost-effective and rapid ways to gain insights that complement experimental studies pharmafeatures.comresearchgate.net.

Molecular Dynamics (MD) simulations are a powerful in silico technique used to analyze the physical movements of atoms and molecules over time mdpi.comnih.govwikipedia.orgnih.gov. By solving Newton's equations of motion for interacting particles, MD simulations provide a dynamic view of a system's evolution wikipedia.org. This method is widely applied in chemical physics, materials science, and biophysics wikipedia.org.

In the context of this compound, MD simulations could potentially be used to study its interaction with its target enzyme, acetylcholinesterase (AChE) herts.ac.uklibretexts.orggoogleapis.comwikipedia.orgscielo.org.mxbooks-library.website. AChE inhibitors like this compound interfere with the breakdown of the neurotransmitter acetylcholine, leading to its accumulation wikipedia.org. MD simulations can help visualize and understand the binding process of this compound to the active site of AChE, identifying key residues involved and the stability of the complex mdpi.com. This can provide insights into the mechanism of inhibition at an atomic level wikipedia.org.

MD simulations require defining a potential function or force field that describes the interactions between particles wikipedia.orgnih.govmdpi.com. These force fields are often based on classical mechanics and can reproduce structural and conformational changes wikipedia.org. Advances in computational power and force field development have made it possible to simulate increasingly complex systems nih.govmdpi.com.

Predictive modeling is used to forecast the environmental fate of chemicals, including their degradation pathways and persistence erdcinnovation.orgfrontiersin.orgwur.nlpeerj.com. For a compound like this compound, understanding its environmental degradation is crucial for assessing its potential impact. Predictive models can simulate how this compound might break down in different environmental compartments such as soil and water, considering factors like microbial activity, hydrolysis, and photolysis.

Systems like the Predictive Environmental Modeling System (PEMS) are designed to create comprehensive predictions of the environmental impact of chemicals erdcinnovation.org. These systems can model the impact of single or compound emissions, predicting factors like concentration values and potential ecological toxicity erdcinnovation.org. Predictive models can incorporate data from previous research and update calculations as new information becomes available, leading to more complex and reliable predictions erdcinnovation.org.

Predictive modeling for environmental degradation often involves analyzing the chemical structure of the compound to identify potential weak points for degradation and utilizing algorithms that simulate environmental processes frontiersin.orgwur.nl. While specific predictive modeling studies for this compound's environmental degradation were not detailed in the search results, the principles of such modeling, as applied to other chemicals, are relevant erdcinnovation.orgfrontiersin.orgwur.nlpeerj.com. These models aim to facilitate decision-making regarding the use and management of chemicals by predicting their behavior in the environment erdcinnovation.orgfrontiersin.org.

Future Research Directions and Unexplored Avenues in Fosthietan Chemistry

Novel Synthetic Approaches and Catalyst Development

Research into novel synthetic approaches for Fosthietan focuses on developing more efficient, sustainable, and potentially less hazardous methods of production. This includes exploring new catalytic systems that can facilitate the synthesis with improved yields and reduced by-products. The development of novel catalysts, such as magnetic nanoparticles or transition metal-based catalysts, could offer greener and more selective routes compared to traditional methods. nih.govfrontiersin.org

Future research in this area could involve:

Investigating heterogeneous catalysts for easier separation and recycling.

Developing asymmetric synthesis routes to potentially yield specific stereoisomers with desired properties.

Utilizing flow chemistry techniques for continuous and scalable production.

Potential data tables in this area might present:

| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity | By-products |

| Catalyst A | Condition 1 | XX | YY | List Z |

| Catalyst B | Condition 2 | XX | YY | List Z |

| Existing Method | Standard | XX | YY | List Z |

Detailed research findings would include kinetic studies of catalytic reactions, characterization of novel catalysts using techniques like spectroscopy and microscopy, and comparative analysis of different synthetic routes based on efficiency and environmental impact.

Investigation of Undiscovered Biochemical Interactions

While this compound is known to inhibit acetylcholinesterase, there may be other biochemical interactions that are not yet fully understood. herts.ac.uknih.gov Future research can explore off-target effects and interactions with other enzyme systems or biological pathways in various organisms, not limited to its target pests. Understanding these interactions at a molecular level can provide a more comprehensive picture of the compound's biological activity and potential implications.

Research avenues could include:

High-throughput screening against a panel of enzyme targets.

Studies on interactions with proteins and nucleic acids using techniques like surface plasmon resonance or isothermal titration calorimetry.

Investigating the impact of this compound on cellular signaling pathways.

Relevant research findings might involve IC50 values for various enzymes, binding constants for protein interactions, and changes in protein expression levels upon exposure.

A hypothetical data table illustrating enzyme inhibition studies could be structured as follows:

| Enzyme Target | Organism Source | IC50 (µM) | Inhibition Type |

| Acetylcholinesterase | Target Pest A | XX.X | Competitive |

| Enzyme X | Non-target Org. | YY.Y | Non-competitive |

| Enzyme Y | Target Pest B | ZZ.Z | Uncompetitive |

Advanced Environmental Monitoring and Remediation Research

Given its use as a pesticide, research into the environmental fate, monitoring, and remediation of this compound is crucial. Advanced techniques are needed to detect and quantify this compound and its transformation products in various environmental matrices, such as soil, water, and air. researchgate.net Furthermore, research into effective remediation strategies is essential to mitigate potential environmental contamination. researchgate.netresearchgate.net

Future research in this area could focus on:

Developing highly sensitive and selective analytical methods for trace-level detection.

Studying the degradation pathways of this compound in different environmental conditions (e.g., photolysis, biodegradation, hydrolysis).

Exploring novel remediation technologies, such as advanced oxidation processes, bioremediation using specific microbial strains, or adsorption using novel materials. researchgate.net

Detailed research findings could include degradation half-lives in different environmental compartments, efficiency of various remediation methods, and identification of environmental transformation products and their properties. mdpi.com

An example of a data table for environmental degradation studies:

| Environmental Matrix | Degradation Process | Half-life (Days) | Key Transformation Products |

| Soil (Type A) | Biodegradation | XX | Product A, Product B |

| Water (pH 7) | Hydrolysis | YY | Product C |

| Air | Photolysis | ZZ | Product D |

Development of Advanced Computational Tools for this compound Studies

Computational chemistry and cheminformatics play an increasingly important role in understanding the properties and behavior of chemical compounds. nih.govnih.govmdpi.com Future research can focus on developing and applying advanced computational tools specifically for this compound.

This could involve:

Developing quantitative structure-activity relationship (QSAR) models to predict biological activity or toxicity based on molecular structure.

Using molecular dynamics simulations to study the interaction of this compound with biological targets or environmental components. nih.govnih.gov

Applying in silico methods to predict environmental fate parameters and degradation pathways. mdpi.com

Utilizing machine learning algorithms for predicting potential novel synthetic routes or identifying potential off-target interactions. researchgate.net

Research findings in this area would include validated QSAR models, simulation trajectories illustrating molecular interactions, and predictive data on environmental persistence or bioaccumulation.

A potential representation of QSAR modeling results:

| Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Activity | Actual Activity |

| Value 1 | Value A | Predicted X | Actual X |

| Value 2 | Value B | Predicted Y | Actual Y |

Q & A

Q. What are the primary analytical techniques for detecting Fosthietan in environmental and biological samples?

this compound’s detection requires gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) due to its low volatility and polar nature. Sample preparation involves solid-phase extraction (SPE) for environmental matrices (e.g., soil, water) and liquid-liquid extraction for biological fluids. Calibration curves must account for matrix effects, and validation should include spike-recovery tests at environmentally relevant concentrations (e.g., 0.1–10 ppm) to ensure accuracy .

Q. How should acute toxicity studies of this compound be designed to assess neurotoxic effects?

Acute toxicity protocols should follow OECD Test Guideline 425 (Up-and-Down Procedure) or 420 (Acute Oral Toxicity) using rodent models. Key endpoints include cholinesterase inhibition in blood/brain tissue, observation of neuromuscular symptoms (e.g., tremors, ataxia), and histopathological analysis of nervous tissue. Dose-response curves must be constructed with at least five concentrations, and statistical analysis should use probit or logistic regression to determine LD₅₀ values .

Q. What methodologies are recommended for studying this compound’s degradation pathways in soil?

Use aerobic/anaerobic microcosm experiments with soil spiked at field-relevant concentrations (e.g., 5–50 mg/kg). Monitor degradation via GC-MS or LC-MS/MS and quantify metabolites (e.g., sulfoxides, sulfones). Kinetic modeling (first-order or biphasic) should assess half-lives under varying pH, moisture, and microbial activity. Include sterile controls to distinguish biotic/abiotic degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s neurotoxicity mechanisms be resolved?

Discrepancies in neurotoxicity studies (e.g., conflicting reports on acetylcholinesterase inhibition vs. direct neuroinflammatory effects) require integrated in vitro and in silico approaches. Use SH-SY5Y neuronal cells to measure cholinesterase activity alongside cytokine profiling (ELISA/multiplex assays). Molecular docking simulations can predict binding affinity to cholinesterase vs. neuroinflammatory receptors (e.g., TLR4). Validate findings with ex vivo brain slice models .

Q. What experimental frameworks are suitable for assessing this compound’s chronic ecotoxicological impacts?

Apply mesocosm studies simulating agricultural ecosystems, incorporating non-target species (e.g., earthworms, Daphnia) and trophic interactions. Measure bioaccumulation factors (BAFs) across food chains and use species sensitivity distribution (SSD) models to derive predicted no-effect concentrations (PNECs). Long-term studies (>6 months) should monitor generational effects in model organisms (e.g., Caenorhabditis elegans) via life-history trait analysis .

Q. How can researchers address gaps in this compound’s regulatory toxicology data, such as carcinogenicity or reproductive effects?

Follow OECD TG 451 (Carcinogenicity) or 443 (Extended One-Generation Reproductive Toxicity) protocols. For carcinogenicity, use transgenic rodent models (e.g., rasH2 mice) to accelerate tumorigenicity assessment. Reproductive studies should measure sperm motility (CASA), ovarian follicle counts, and hormone levels (ELISA/RIA). Dose selection must reflect cumulative exposure scenarios (e.g., 0.01–1 mg/kg/day) .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent neurobehavioral anomalies in this compound-exposed models?

Multivariate analysis (MANOVA) is critical for correlated endpoints (e.g., locomotion, cognitive deficits). Machine learning algorithms (e.g., random forests) can identify subtle behavioral patterns in high-dimensional datasets (e.g., video-tracking data). Power analysis must precede experiments to ensure adequate sample sizes (n ≥ 10/group for rodents) .

Q. How should researchers validate this compound’s biomonitoring assays to ensure cross-laboratory reproducibility?

Participate in interlaboratory comparisons using certified reference materials (CRMs). Validate assays via precision (CV < 15%), accuracy (recovery 85–115%), and limits of detection (LOD ≤ 0.01 ppm). Report results following the SAMMSA framework (Standardization, Accreditation, Metrology, Measurement Uncertainty, and Statistical Analysis) .

Q. What strategies mitigate confounding variables in epidemiological studies of this compound-exposed populations?

Use propensity score matching to balance covariates (e.g., age, pesticide co-exposures). Stratify analyses by genetic polymorphisms (e.g., PON1 for organophosphate metabolism) and employ Mendelian randomization to infer causality. Longitudinal designs with repeated biomarker measurements (e.g., urinary metabolites) reduce recall bias .

Data Management and Reporting

Q. How should raw and processed data from this compound studies be archived for reproducibility?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw chromatograms, spectra, and behavioral datasets in repositories like Zenodo or Dryad. Use ISA-Tab format for metadata, and include detailed SOPs for analytical methods in supplementary materials. Reference the Beilstein Journal’s guidelines for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。